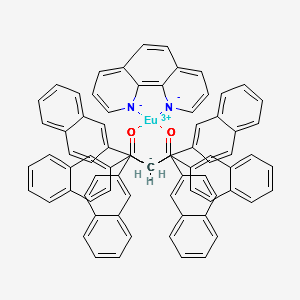
1,3-Dinaphthalen-2-ylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dinaphthalen-2-ylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide is a complex compound that combines the properties of 1,3-dinaphthalen-2-ylpropane-1,3-dione, europium(3+), and 1,10-phenanthroline-1,10-diide. This compound is of significant interest in the field of coordination chemistry due to its unique photophysical properties, particularly its luminescence, which makes it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dinaphthalen-2-ylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide typically involves the coordination of europium(3+) ions with 1,3-dinaphthalen-2-ylpropane-1,3-dione and 1,10-phenanthroline-1,10-diide ligands. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions. The mixture is stirred for several hours to ensure complete coordination of the ligands to the europium(3+) ions. The resulting complex is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
1,3-Dinaphthalen-2-ylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other ligands
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Various ligands such as phosphines or amines; typically carried out in organic solvents under inert atmosphere
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the ligands, while reduction may produce reduced forms of the ligands. Substitution reactions result in the formation of new coordination complexes with different ligands .
科学的研究の応用
1,3-Dinaphthalen-2-ylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide has a wide range of scientific research applications, including:
Chemistry: Used as a luminescent probe in coordination chemistry and materials science.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and luminescent solar concentrators .
作用機序
The mechanism of action of 1,3-Dinaphthalen-2-ylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide involves the coordination of europium(3+) ions with the ligands, resulting in the formation of a stable complex. The europium(3+) ions act as the central metal ion, while the ligands provide the necessary coordination sites. The photophysical properties of the compound, such as luminescence, are attributed to the efficient energy transfer from the ligands to the europium(3+) ions. This energy transfer occurs through the “antenna effect,” where the ligands absorb energy and transfer it to the europium(3+) ions, resulting in luminescence .
類似化合物との比較
Similar Compounds
1,3-Diphenyl-1,3-propanedione: Similar structure but with phenyl groups instead of naphthalenyl groups.
1,3-Di(pyridin-2-yl)propane-1,3-dione: Similar structure but with pyridinyl groups instead of naphthalenyl groups.
Tris(1,3-diphenyl-1,3-propanedionato)(1,10-phenanthroline)europium(III): Similar europium complex but with different ligands .
Uniqueness
1,3-Dinaphthalen-2-ylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide is unique due to its combination of naphthalenyl groups and europium(3+) ions, which confer distinct photophysical properties. The presence of naphthalenyl groups enhances the compound’s luminescence and stability compared to similar compounds with different ligands .
特性
分子式 |
C81H53EuN2O6-2 |
|---|---|
分子量 |
1302.3 g/mol |
IUPAC名 |
1,3-dinaphthalen-2-ylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide |
InChI |
InChI=1S/3C23H15O2.C12H8N2.Eu/c3*24-22(20-11-9-16-5-1-3-7-18(16)13-20)15-23(25)21-12-10-17-6-2-4-8-19(17)14-21;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-15H;1-8H;/q3*-1;-2;+3 |
InChIキー |
AONZLCNBZYRBPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Eu+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


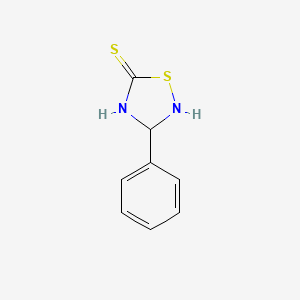
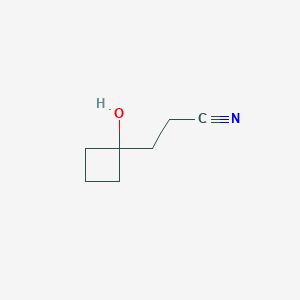
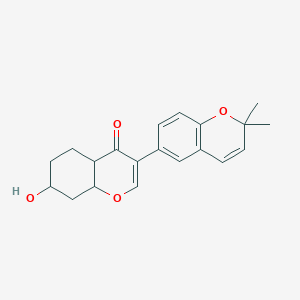
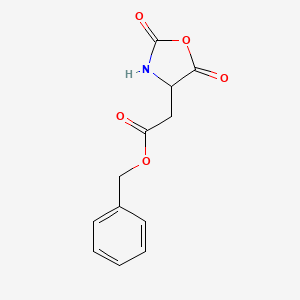
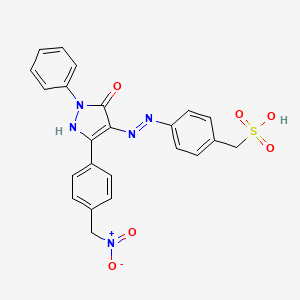
![2,7,9-Trimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadecan-10-one](/img/structure/B12354553.png)
![[3-(3-Fluorophenyl)pyrazolidin-4-yl]methanamine](/img/structure/B12354557.png)
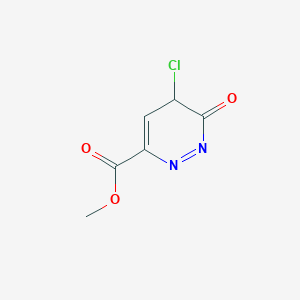
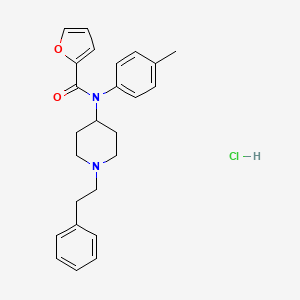
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12354571.png)
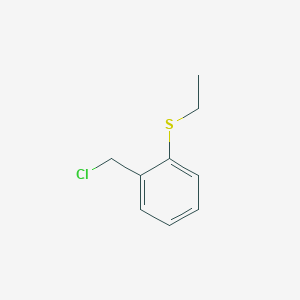
![1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B12354582.png)
![5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354589.png)
![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12354590.png)
